3H-Pyrrol-3-one, 2-(dimethylamino)-4,5-diphenyl-
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Overview
Description
2-(Dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one is an organic compound with a unique structure that includes a pyrrolone ring substituted with dimethylamino and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of dimethylamine with a suitable diketone or ketoester, followed by cyclization to form the pyrrolone ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-(Dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Similar in structure but with a pyridine ring instead of a pyrrolone ring.
4,5-Diphenyl-2-aminopyrrol: Lacks the dimethylamino group but has a similar core structure.
N,N-Dimethyl-4,5-diphenyl-3H-pyrrol-3-one: A closely related compound with slight structural variations.
Uniqueness
2-(Dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
58329-07-0 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(dimethylamino)-4,5-diphenylpyrrol-3-one |
InChI |
InChI=1S/C18H16N2O/c1-20(2)18-17(21)15(13-9-5-3-6-10-13)16(19-18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
AOSAYROWNDRDQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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